molecular formula C16H13ClN4O B3875817 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B3875817
M. Wt: 312.75 g/mol
InChI Key: VLMAMOIQFDUJJX-DJKKODMXSA-N
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Description

2-(1H-Benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a benzimidazole-based hydrazone derivative characterized by a 4-chlorophenyl substituent on the hydrazone moiety. This compound belongs to a broader class of benzimidazole derivatives known for their diverse pharmacological activities, including anticonvulsant, antioxidant, and antimicrobial effects .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-13-7-5-12(6-8-13)9-19-20-16(22)10-21-11-18-14-3-1-2-4-15(14)21/h1-9,11H,10H2,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMAMOIQFDUJJX-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with benzimidazole derivatives exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzimidazole derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50_{50} values in the low micromolar range. The structural modifications in the hydrazide moiety were found to enhance activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities.

  • Case Study : Research published in Pharmaceutical Biology highlighted that certain benzimidazole derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of the chlorophenyl group was suggested to improve the lipophilicity, aiding in membrane penetration .

Coordination Chemistry

The compound's ability to form complexes with metal ions has been explored, particularly in coordination chemistry. Such complexes can be utilized in catalysis or as sensors.

  • Data Table: Metal Complexes Formed with 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Zn(II)ModerateSensor Development
Ni(II)HighBiological Activity

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some benzimidazole derivatives exhibit low toxicity, further investigations are necessary for comprehensive safety evaluations.

  • Case Study : A toxicity study conducted on analogous compounds indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell division, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The 4-chlorophenyl substituent is associated with moderate to high yields (e.g., 80% in ) compared to dihydroxy-substituted analogs (60–78% in ).
Anticonvulsant Activity

Benzimidazole derivatives with phenoxymethyl substituents (e.g., 25g and 25j) exhibited superior anticonvulsant activity (ED₅₀ < 15 mg/kg) compared to phenytoin and ethosuximide .

Antioxidant Activity

Compound 31a (N’-[(2-chloro-5-nitrophenyl)methylidene]-2-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl]acetohydrazide) demonstrated significant antioxidant activity (IC₅₀ = 12 µM), outperforming ascorbic acid (IC₅₀ = 18 µM) . The 4-chlorophenyl group likely enhances radical scavenging via electron withdrawal, a feature shared with the target compound.

Antimicrobial Activity

Hydrazones with coumarin-amino substituents (e.g., 4b and 4f) showed moderate antibacterial effects against S. aureus and E. coli (MIC = 26.6–32.4 µg/mL) . The target compound’s 4-Cl substituent may improve lipophilicity, enhancing membrane penetration compared to hydroxyl- or methoxy-substituted analogs.

Neuroprotective Potential

Derivatives like 2-(1H-benzimidazol-1-yl)-N'-(3,4-dihydroxybenzylidene)acetohydrazide (5) were evaluated in SH-SY5Y neuroblastoma cells, showing 67% cell viability at 10 µM . The 4-chlorophenyl analog’s neuroprotective effects remain unexplored but warrant investigation given its structural similarity.

Physicochemical Properties

  • Melting Points : 4-Chlorophenyl derivatives generally exhibit higher melting points (e.g., 198–200°C in ) compared to methoxy-substituted analogs (210–237°C in ), likely due to stronger intermolecular halogen bonding.
  • Solubility : Electron-withdrawing groups (e.g., -Cl) reduce aqueous solubility but enhance lipid membrane permeability, a critical factor for CNS-targeting drugs.

Biological Activity

The compound 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3C_{15}H_{14}ClN_3, with a structure that includes a benzimidazole moiety and an imine linkage to a chlorophenyl group. The presence of these functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to This compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/ml)Activity Against
150S. typhi
2250C. albicans
362.5S. aureus

The above data shows that certain derivatives have lower MIC values compared to standard antibiotics like ampicillin and ciprofloxacin, indicating their potential as effective antimicrobial agents .

2. Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a derivative exhibited an IC50 value of 49.85μM49.85\,\mu M against A549 lung cancer cells, suggesting potent growth inhibitory effects .

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. The compound This compound has been shown to inhibit key inflammatory mediators, providing a pathway for therapeutic applications in inflammatory diseases .

Case Studies

A recent study synthesized several benzimidazole derivatives and evaluated their biological activities:

  • Study Design : Various derivatives were tested for their antibacterial and antifungal activities using broth microdilution methods.
  • Findings : Some compounds showed significant activity against resistant strains of bacteria, indicating the need for further exploration into their mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives can be influenced by structural modifications:

  • Substituents on the benzene ring : Chlorine substitutions enhance antimicrobial efficacy.
  • Imine formation : The presence of an imine group is crucial for anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide?

  • Methodological Answer : Synthesis typically involves condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 4-chlorobenzaldehyde under reflux conditions in ethanol or methanol, catalyzed by glacial acetic acid. Reaction progress is monitored via TLC, and purification is achieved via recrystallization (methanol/water) . Variations may include microwave-assisted synthesis to reduce reaction time. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the hydrazone bond (C=N, ~1600 cm⁻¹) and benzimidazole ring vibrations .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Key signals include the imine proton (CH=N, δ ~8.3–8.5 ppm), aromatic protons (δ ~6.8–7.8 ppm for benzimidazole and chlorophenyl groups), and NH protons (δ ~10–12 ppm if present) .
  • IR : Peaks at ~1600–1650 cm⁻¹ (C=N), ~1680–1700 cm⁻¹ (C=O), and ~600–700 cm⁻¹ (C-Cl) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weight calculations .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Ethanol/methanol are preferred due to their polarity and ability to dissolve intermediates. Glacial acetic acid (~1–2 drops) catalyzes Schiff base formation. For sensitive substrates, anhydrous conditions with molecular sieves or inert atmospheres (N₂) may prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzimidazole or arylidene groups) affect biological activity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the arylidene moiety enhance antimicrobial activity by increasing electrophilicity. Methyl groups on benzimidazole improve lipophilicity, aiding membrane penetration .
  • Experimental Design : Synthesize derivatives with systematic substitutions (e.g., 4-Cl vs. 4-NO₂ phenyl groups) and compare bioactivity via MIC assays or enzyme inhibition studies. Use Hammett constants to correlate electronic effects with activity .

Q. What computational tools are used to predict its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
  • QSAR Studies : Develop models using descriptors (logP, polar surface area) to predict activity trends. Cross-validate with experimental IC₅₀ data from cytotoxicity assays .

Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?

  • Methodological Answer :

  • Data Triangulation : Re-evaluate assay conditions (e.g., pH, solvent controls) that may artifactually alter results. Compare with structurally analogous compounds (e.g., 2-phenylbenzimidazole derivatives) to identify scaffold-specific trends .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (ANOVA, PCA) to isolate variables (e.g., cell line differences) contributing to discrepancies .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • Anthelmintic Studies : Use Pheretima posthuma (earthworm models) to assess paralysis and death rates vs. albendazole controls .
  • Anticancer Models : Test in xenograft mice (e.g., MCF-7 breast cancer) with compound administered intraperitoneally. Monitor tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

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